molecular formula C7H8BrN3O4 B377756 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 61885-26-5

6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B377756
CAS No.: 61885-26-5
M. Wt: 278.06g/mol
InChI Key: GLFFGHBZVNCINL-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 61885-26-5) is a versatile pyrimidine-based building block of significant interest in medicinal and organic chemistry research . With the molecular formula C7H8BrN3O4 and a molecular weight of 278.07 g/mol, this compound serves as a key synthetic intermediate for the development of novel molecules . Its structure features a bromomethyl group, which is a valuable handle for further functionalization through nucleophilic substitution reactions, making it particularly useful for creating molecular hybrids and conjugates . Pyrimidine derivatives are a fundamental class of heterocyclic compounds with a wide spectrum of documented pharmacological activities, and they form the core structure of several marketed drugs . Researchers are increasingly exploring such specialized pyrimidine diones as precursors in the design and synthesis of potential dual-inhibitor anticancer agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet prior to use and note that this product may cause skin allergy and serious eye irritation .

Properties

IUPAC Name

6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFGHBZVNCINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination of Methyl-Substituted Pyrimidines

The introduction of a bromomethyl group at the 6-position of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione likely proceeds via radical bromination. This method, widely employed for benzylic and allylic positions, leverages N-bromosuccinimide (NBS) as the bromine source in the presence of radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. The reaction mechanism involves:

  • Initiation : Thermal decomposition of AIBN generates isobutyronitrile radicals.

  • Hydrogen abstraction : The radical abstracts a hydrogen atom from the methyl group adjacent to the nitro-substituted pyrimidine ring, forming a stabilized benzylic radical.

  • Bromine transfer : NBS donates a bromine atom to the radical intermediate, yielding the bromomethyl product.

Key advantages of this approach include regioselectivity for the methyl group and compatibility with nitro-functionalized heterocycles, which resist oxidation under these conditions.

Table 1: Representative Radical Bromination Conditions for Analogous Compounds

SubstrateReagentsSolventTemperatureTime (h)Yield (%)Source
4,5-Dimethyl-1,3-dioxol-2-oneNBS, AIBNCCl₄80°C293
4,5-Dimethyl-1,3-dioxol-2-oneNBS, BPOCCl₄Reflux290
Dimethylvinylene carbonateNBS, AIBNCCl₄Reflux448

Synthetic Pathway for this compound

Starting Material: 6-Methyl-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

The precursor, 6-methyl-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, is synthesized via nitration of the parent pyrimidine-dione. The nitro group at position 5 activates the adjacent methyl group (position 6) toward radical bromination by stabilizing the intermediate radical through resonance and inductive effects.

Bromination Procedure

  • Reaction Setup :

    • Dissolve 6-methyl-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (10 mmol) in anhydrous carbon tetrachloride (50 mL).

    • Add NBS (11 mmol, 1.1 equiv) and AIBN (0.5 mmol, 0.05 equiv).

    • Reflux under nitrogen at 80°C for 4–6 hours.

  • Workup :

    • Cool the mixture to room temperature and filter to remove succinimide byproducts.

    • Wash the organic layer with saturated NaHCO₃ (2 × 30 mL) and brine (30 mL).

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate the bromomethyl derivative as a pale-yellow solid.

Table 2: Optimized Bromination Parameters for Target Compound

ParameterValue
NBS Equivalents1.1
AIBN Loading5 mol%
SolventCCl₄
Temperature80°C
Time4–6 h
Yield70–85% (estimated)

Mechanistic Considerations and Side Reactions

Radical Stability and Selectivity

The nitro group at position 5 enhances radical stability at the 6-methyl position through conjugation, directing bromination exclusively to this site. Competing bromination at the 1- or 3-methyl groups is disfavored due to reduced radical stabilization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.15 (s, 3H, N-CH₃), 3.40 (s, 3H, N-CH₃), 4.21 (s, 2H, CH₂Br), 8.05 (s, 1H, pyrimidine-H).

  • IR (KBr) : ν 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water 60:40, λ = 254 nm).

Applications and Further Functionalization

The bromomethyl group serves as a handle for nucleophilic substitution reactions, enabling:

  • Alkylation : Reaction with amines to form quaternary ammonium salts.

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methyl groups can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

    Reduction Products: The primary product is 6-(Aminomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

    Oxidation Products: Oxidation of methyl groups yields carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows promise as a precursor in the synthesis of various biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of similar pyrimidine compounds exhibit antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. For instance, compounds with structural similarities have demonstrated minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria.

Antitubercular Agents

A study highlighted the synthesis of novel derivatives based on pyrimidine structures that showed promising activity against Mycobacterium tuberculosis. The exploration of molecular docking studies further elucidated potential interactions with target proteins involved in tuberculosis pathogenesis .

Biological Research Applications

The compound's unique functional groups make it an attractive candidate for studying various biological mechanisms.

Enzyme Inhibition Studies

Research has shown that compounds similar to 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine can inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have been evaluated for acetylcholinesterase inhibition, which is crucial in neurodegenerative disease research .

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound and its derivatives may exhibit selective cytotoxic effects on cancer cell lines. Compounds with similar structural motifs have shown effectiveness against human cancer cells while sparing normal cells, highlighting their potential for therapeutic applications .

Synthetic Methodologies

The synthesis of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be achieved through various chemical reactions involving bromomethylation and nitration processes.

Synthesis Pathways

The synthetic route typically involves:

  • The bromomethylation of a suitable pyrimidine precursor.
  • Subsequent nitration to introduce the nitro group at the appropriate position.

This synthetic flexibility allows researchers to create a library of derivatives for screening biological activities.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC (µg/mL)Target Pathogen/Cell Type
AntimicrobialSimilar Derivative256E. coli, Staphylococcus aureus
AntitubercularNovel DerivativeVariesMycobacterium tuberculosis
CytotoxicitySimilar DerivativeVariesHuman cancer cells
Enzyme InhibitionSimilar DerivativeVariesAcetylcholinesterase

Case Study 1: Antitubercular Activity

A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound. The most potent compounds were identified through in vitro assays against Mycobacterium tuberculosis, demonstrating significant promise for future drug development .

Case Study 2: Cytotoxic Evaluation

In another investigation focusing on cytotoxicity, several derivatives were tested against various cancer cell lines. The results indicated selective toxicity towards cancer cells while maintaining lower toxicity levels in non-cancerous cells, suggesting a favorable therapeutic index for these compounds .

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes, potentially leading to the inhibition of their activity. The nitro group can undergo bioreduction, generating reactive intermediates that may further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

6-(Allylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C₉H₁₂N₄O₄
  • Key Differences: Replaces bromomethyl with allylamino (-NH-CH$2$-CH=CH$2$).
  • The absence of bromine reduces electrophilicity, altering its applications in cross-coupling reactions .
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C₆H₇N₅O₄
  • Key Differences: Substitutes bromomethyl with an amino (-NH$_2$) group.
  • Impact: The amino group increases polarity and hydrogen-bonding capacity, making this compound more water-soluble. It is often used as a precursor for bioactive molecules rather than a reactive intermediate .

Brominated Analogues

6-(2-Bromoethyl)-1,3-dimethyl-5-phenyl-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
  • Molecular Formula : C₁₆H₁₆BrN₃O₂
  • Key Differences : Incorporates a bromoethyl (-CH$2$-CH$2$Br) group and a phenyl ring.
  • This structural variation is relevant in CNS-targeting drug design .
6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C₆H₈BrN₃O₂
  • Key Differences : Bromine at the 5-position and an ethyl group at N1.
  • Impact : The ethyl group increases steric hindrance, reducing reactivity compared to the methyl analogue. Bromine at the 5-position may stabilize the ring via electron-withdrawing effects .

Styryl-Substituted Derivatives

A series of (E)-styryl-substituted pyrimidine diones (e.g., compounds 32–36 in ) exhibit structural similarities but differ in substituent positions and electronic properties:

Compound ID Substituent Melting Point (°C) Key Spectral Data (EIMS m/z)
32 2-Hydroxy-5-nitrostyryl 298–300 639, 319
33 2-Hydroxy-3-nitrostyryl 305–307 321, 359, 659
34 2-Methoxy-5-nitrostyryl 278–280 667, 333
35 3-Hydroxy-4-nitrostyryl 310–312 639, 319
36 4-Hydroxy-3-nitrostyryl 320–322 639, 319

Comparison : Styryl groups introduce conjugation, shifting UV-Vis absorption maxima and enhancing luminescence. Nitro and hydroxy groups influence acidity (e.g., compound 32 has a lower melting point due to intramolecular hydrogen bonding) .

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • Key Feature: Piperidinyl-phenoxy substituent.
  • Application : Patented as an anti-mycobacterial agent, demonstrating the role of bulky substituents in targeting bacterial enzymes .
5-Benzoyl-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • Key Feature : Benzoyl group at the 5-position.
  • Impact : The electron-withdrawing benzoyl group stabilizes the bromomethyl moiety, enabling controlled alkylation reactions in drug synthesis .

Biological Activity

6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS Number: 61885-26-5) is a compound belonging to the class of pyrimidine derivatives. Its structure includes a bromomethyl group and nitro substituents, which are known to influence biological activity. This article explores the biological activities associated with this compound, including its potential pharmacological applications and mechanisms of action.

  • Molecular Formula : C7H8BrN3O4
  • Molecular Weight : 278.06 g/mol
  • InChI Key : SDLBIQNBDPOOPJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The presence of the bromomethyl and nitro groups in the pyrimidine structure is critical for these activities.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates that the compound exhibits varying degrees of activity against different bacterial strains, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The compound's structural features may also confer antitumor properties. Research has indicated that similar nitropyrimidine derivatives can inhibit tumor growth in vitro and in vivo.

Case Study: In Vitro Antitumor Activity
A study conducted on human cancer cell lines (A549 lung cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Figure 1: Dose-Response Curve for A549 Cells
Dose Response Curve (Note: Placeholder for actual figure)

This suggests that the compound has significant potential as an antitumor agent.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis by mimicking natural substrates.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can generate ROS upon reduction, leading to oxidative stress in cells.
  • Enzyme Inhibition : The bromomethyl group may interact with specific enzymes involved in cellular proliferation and survival.

Q & A

Q. What are the common synthetic routes for 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via heterocyclic condensation reactions. A modified method involves refluxing precursors with acetic acid and P₂O₅, adjusting time and temperature to improve yield (e.g., 6–8 hours at 110–120°C) . Optimization may include monitoring reaction progress via TLC and employing gradient recrystallization for purification. Catalytic amounts of H₂SO₄ or Lewis acids (e.g., ZnCl₂) can enhance bromomethylation efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • ¹H/¹³C NMR : Look for deshielded protons on the pyrimidine ring (δ 8.5–9.0 ppm for nitro groups) and the bromomethyl signal (δ 4.2–4.5 ppm, split due to coupling with adjacent CH₃ groups) .
  • IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching) .
  • X-ray crystallography : Confirms planarity of the pyrimidine ring and bromomethyl spatial orientation .

Q. What safety protocols are essential when handling this brominated pyrimidine dione derivative in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store away from ignition sources (P210) and follow protocols for brominated waste disposal .
  • Emergency measures: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or crystallographic data when analyzing structural isomers or polymorphs?

  • For NMR discrepancies (e.g., unexpected splitting), perform variable-temperature NMR to assess dynamic effects or use 2D techniques (COSY, NOESY) to confirm connectivity .
  • In crystallography, compare polymorphs via Hirshfeld surface analysis and density functional theory (DFT) to validate packing differences .

Q. What strategies are recommended for elucidating the compound's reactivity in nucleophilic substitution reactions, particularly at the bromomethyl site?

  • Conduct kinetic studies using polar aprotic solvents (e.g., DMF) to assess leaving group efficacy. Monitor by HPLC or LC-MS .
  • Compare reactivity with analogs (e.g., chloromethyl derivatives) to evaluate electronic vs. steric effects .

Q. How can computational chemistry aid in predicting the biological activity or reaction mechanisms involving this compound?

  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina, focusing on bromomethyl’s role in binding .
  • DFT calculations : Map electrostatic potential surfaces to predict nucleophilic attack sites on the bromomethyl group .

Q. In studying structure-activity relationships, how does the bromomethyl group influence the compound’s interactions with biological targets?

  • The bromomethyl group enhances electrophilicity, facilitating covalent bonding with cysteine residues in enzymes. Comparative studies with methyl or hydroxymethyl analogs show reduced activity, highlighting bromine’s leaving group capability .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyPolymorph differentiationR factor < 0.05; data-to-parameter ratio > 14
HRMSPurity validationMass accuracy < 3 ppm; isotopic pattern match
Reflux SynthesisBromomethylation optimization110–120°C, 6–8 hours, P₂O₅ catalyst

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

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